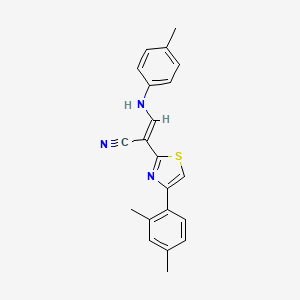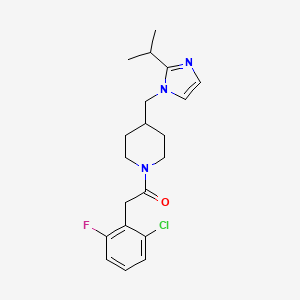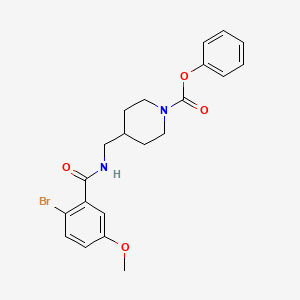
Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H23BrN2O4 and its molecular weight is 447.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists in PET Studies
Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate derivatives have been explored as radiolabeled antagonists for positron emission tomography (PET) studies. For example, [18F]p-MPPF, a compound related to the chemical structure , has been utilized to study 5-HT1A receptors, which are significant in understanding serotonergic neurotransmission. This research includes aspects such as chemistry, radiochemistry, animal data, human data, toxicity, and metabolism (Plenevaux et al., 2000).
Synthesis and Pharmacological Properties
Benzamide derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their pharmacological properties. For instance, derivatives have been investigated for their effect on gastrointestinal motility, revealing potential as prokinetic agents with reduced side effects (Sonda et al., 2004).
Molecular Structure Analysis
The molecular structure and conformations of compounds like this compound have been studied, providing insights into their stability and potential pharmaceutical applications. For example, research into the structure of related compounds has been conducted to understand their potential as ligands for various receptors (Lehner et al., 2000).
Cytotoxicity Studies
Compounds structurally similar to this compound have been synthesized and their cytotoxicity evaluated against various cancer cell lines. This research is crucial in understanding the potential therapeutic applications of these compounds in treating cancers (Kucukoglu et al., 2015).
Analytical Profiles in Biological Matrices
Analytical profiles of related arylcyclohexylamines in biological matrices have been studied, which is vital for understanding the pharmacokinetics and pharmacodynamics of these compounds. Such research helps in the development of analytical methods for detecting these compounds in biological samples (De Paoli et al., 2013).
Wirkmechanismus
Mode of Action
It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions . The bromine atom can be replaced by a nucleophile, leading to changes in the compound’s structure and function .
Biochemical Pathways
Brominated compounds often participate in free radical reactions . These reactions can lead to changes in cellular signaling pathways, potentially affecting various biological processes.
Result of Action
Brominated compounds can cause a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
phenyl 4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4/c1-27-17-7-8-19(22)18(13-17)20(25)23-14-15-9-11-24(12-10-15)21(26)28-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWTTAJTDUSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759472.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2759476.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)
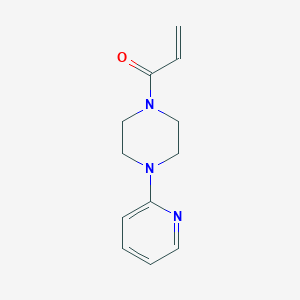
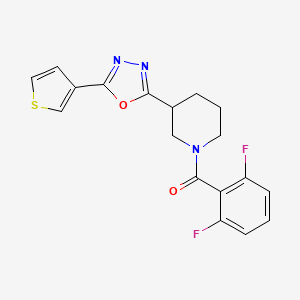

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2759485.png)
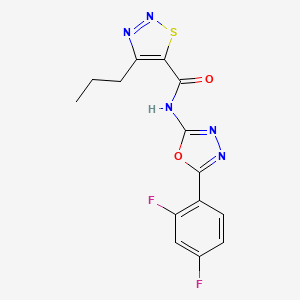
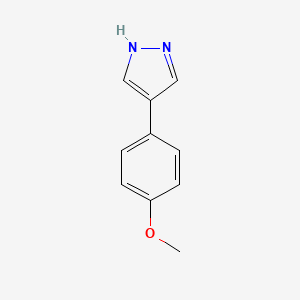
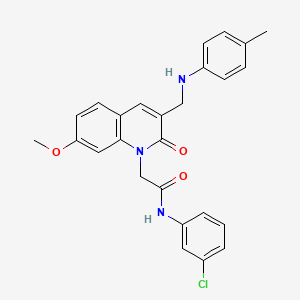
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2759491.png)
